molecular formula C14H28O3Si B131273 Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate CAS No. 205756-59-8

Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate

Cat. No. B131273
M. Wt: 272.45 g/mol
InChI Key: GKGFNEIHUOXMRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of cyclopropane. For example, the paper titled "1,2,2-TRIBROMOCYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES - VALUABLE INTERMEDIATES FOR FOUR CARBON CYCLOPROPANE AND CYCLOPROPENE SYNTHONS" discusses the synthesis of methyl 1,1,2-tribromocyclopropanecarboxylate through dibromocyclopropanation of methyl α-bromoacrylate . This method could potentially be adapted for the synthesis of methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate by modifying the ester group and protecting the alcohol with a triisopropylsilyl group.

Molecular Structure Analysis

Cyclopropane derivatives are known for their high ring strain, which significantly influences their molecular structure and reactivity. The tribromo-ester mentioned in the first paper has a highly strained three-carbon ring, which is a common feature among cyclopropane derivatives. This strain can affect the bond angles and lengths, making the cyclopropane ring reactive.

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives is often exploited in chemical synthesis. For instance, the tribromo-ester can be converted into various cyclopropenes . Similarly, the trimethylsilyl group in compounds like 1-methylene-2-(trimethylsilyl)cyclopropane can be displaced by protolysis, indicating that silyl-protected cyclopropane derivatives can undergo reactions that lead to the removal of the silyl group and the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the triisopropylsilyl group can affect the compound's boiling point, solubility, and stability. The electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, as mentioned in the third paper, leads to products through radical coupling and carbonium ion intermediates , suggesting that electrochemical reactions could be a part of the physical and chemical property analysis for such compounds.

Scientific Research Applications

1. Asymmetric Catalysis and Synthesis of Cyclopropyl-dehydroamino Acids

Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate has been utilized in asymmetric catalysis. For instance, its derivatives undergo cyclopropenation and subsequent hydrogenation, leading to the synthesis of cis-disubstituted cyclopropanes and cyclopropyl-dehydroamino acids. These compounds are important in the development of various bioactive molecules (Imogaı̈ et al., 1998).

2. Ring-Opening Reactions and Formation of Functionalized Compounds

The compound is used in ring-opening reactions under various conditions. This leads to the formation of different products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, which have applications in synthesizing polyfunctional compounds, certain carbocycles, and heterocyclic systems (Maas et al., 2004).

3. Synthesis of Hydropyrido[1,2-a]indole-6(7H)-ones

In organic synthesis, it plays a role in the synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via an In(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. This represents a method for efficiently synthesizing complex organic structures (Patil et al., 2011).

4. Electrosynthesis and Radical Reactions

Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate has been studied in electrosynthesis processes. For example, the electrolysis of its related compounds leads to products formed through radical coupling, highlighting its potential in radical reaction chemistry (Binns et al., 1968).

5. Lewis Acid-Catalyzed Ring-Opening Reactions

The compound is involved in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This process is significant in synthesizing biologically active compounds and investigating their bioactive conformations (Lifchits & Charette, 2008).

properties

IUPAC Name

methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFNEIHUOXMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573170
Record name Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester

CAS RN

205756-59-8
Record name Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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